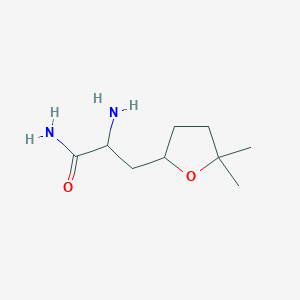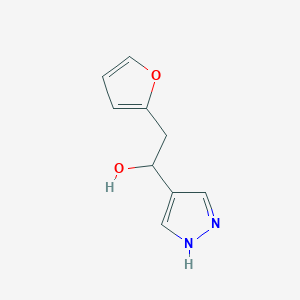![molecular formula C9H12OS B13067187 [4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)
[4-(Methoxymethyl)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Methoxymethyl)phenyl]methanethiol: is an organic compound with the molecular formula C9H12OS It is characterized by a methoxymethyl group attached to a phenyl ring, which is further connected to a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethyl)phenyl]methanethiol can be achieved through several methods. One common approach involves the reaction of 4-(methoxymethyl)benzyl chloride with sodium hydrosulfide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_8\text{H}_9\text{OCH}_2\text{Cl} + \text{NaSH} \rightarrow \text{C}9\text{H}{12}\text{OS} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(Methoxymethyl)phenyl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaOH, KOtBu, dimethyl sulfoxide (DMSO)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Methoxymethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its thiol group can form covalent bonds with cysteine residues in proteins, making it useful for probing protein function.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it could be used in drug development or as a diagnostic tool.
Industry: Industrially, the compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique odor profile makes it valuable in the formulation of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of [4-(Methoxymethyl)phenyl]methanethiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes, alter protein function, and affect cellular signaling pathways.
Comparación Con Compuestos Similares
4-Methoxyphenylmethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.
4-Methoxymethylphenol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.
Methanethiol: A simpler structure with only a thiol group, used primarily as a reagent in organic synthesis.
Uniqueness: [4-(Methoxymethyl)phenyl]methanethiol is unique due to the presence of both a methoxymethyl group and a thiol group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
[4-(methoxymethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12OS/c1-10-6-8-2-4-9(7-11)5-3-8/h2-5,11H,6-7H2,1H3 |
Clave InChI |
XWLTZUOMYSDBGV-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


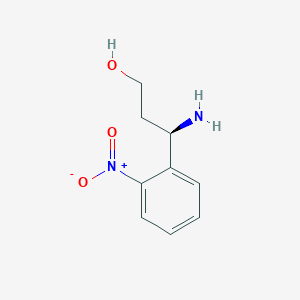

![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
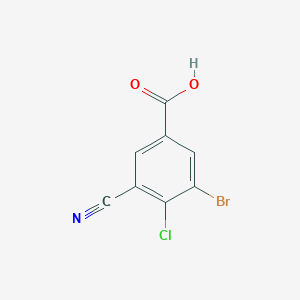
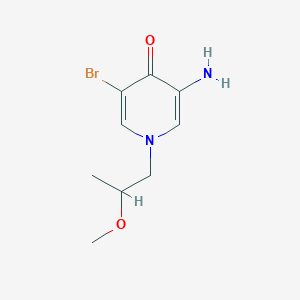

![4-Thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13067140.png)
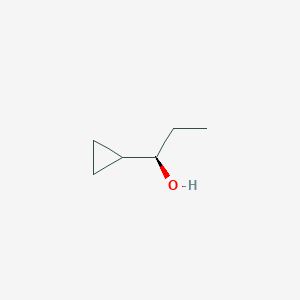
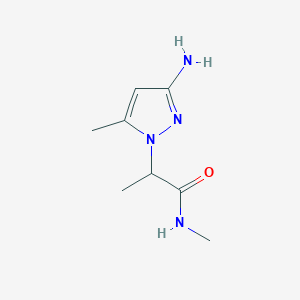
![1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)


